molecular formula C19H16O4 B14341450 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one

Cat. No.: B14341450
M. Wt: 308.3 g/mol
InChI Key: FCOIBZINEBSYGO-UHFFFAOYSA-N
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Description

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one is a complex organic compound that features a unique structure combining a chromenone core with a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of appropriate phenolic compounds with diketones under acidic conditions.

    Introduction of the Dihydrobenzo Dioxin Moiety: The dihydrobenzo dioxin moiety can be introduced via a cyclization reaction involving catechol derivatives and appropriate alkylating agents.

    Coupling Reactions: The final step involves coupling the chromenone core with the dihydrobenzo dioxin moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
  • 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one

Uniqueness

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one is unique due to its specific combination of the chromenone core and dihydrobenzo dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C19H16O4/c1-11-7-14-15(20)10-17(23-18(14)8-12(11)2)13-3-4-16-19(9-13)22-6-5-21-16/h3-4,7-10H,5-6H2,1-2H3

InChI Key

FCOIBZINEBSYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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